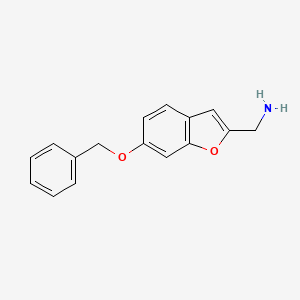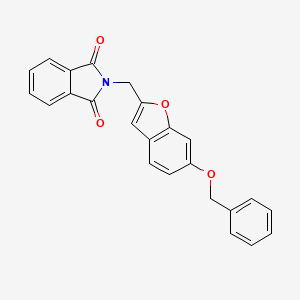
2-Chloro-3-(pyrrolidin-1-ylmethyl)pyridine
Descripción general
Descripción
“2-Chloro-3-(pyrrolidin-1-ylmethyl)pyridine” is a chemical compound with the CAS Number: 1384429-96-2 . It has a molecular weight of 233.14 . The IUPAC name for this compound is 2-chloro-3-(1-pyrrolidinylmethyl)pyridine hydrochloride .
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as “2-Chloro-3-(pyrrolidin-1-ylmethyl)pyridine”, can be achieved through various synthetic strategies . These strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives .
Molecular Structure Analysis
The molecular structure of “2-Chloro-3-(pyrrolidin-1-ylmethyl)pyridine” is characterized by a five-membered pyrrolidine ring . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Physical And Chemical Properties Analysis
“2-Chloro-3-(pyrrolidin-1-ylmethyl)pyridine” is a powder at room temperature .
Aplicaciones Científicas De Investigación
Cycloaddition and Synthesis of Pyrrolidines
Pyrrolidines, including those derived from 2-Chloro-3-(pyrrolidin-1-ylmethyl)pyridine, are crucial in various chemical syntheses. For instance, they are utilized in the synthesis of [3+2] cycloaddition products, such as 1-methyl-3-nitro-4-(trichloromethyl)pyrrolidine, indicating their role in creating biologically active compounds (Żmigrodzka et al., 2022).
Chemical Characterization and Derivatives
Studies on compounds like 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, a derivative of the subject chemical, have contributed to the synthesis of other medically relevant compounds like lafutidine, showcasing the chemical's versatility (Shen Li, 2012).
Organometallic Chemistry
The formation of palladium complexes with pyridine derivatives, including those structurally related to 2-Chloro-3-(pyrrolidin-1-ylmethyl)pyridine, demonstrates its application in organometallic chemistry. Such complexes are explored for their potential in activating small molecules (Ojwach et al., 2009).
Biological Imaging
The compound is also significant in the development of fluorescent sensors, as demonstrated by the creation of Zn(II) sensors from fluorescein-based dyes containing pyridyl-amine-pyrrole groups, which are structurally related to 2-Chloro-3-(pyrrolidin-1-ylmethyl)pyridine (Nolan et al., 2006).
Safety and Hazards
“2-Chloro-3-(pyrrolidin-1-ylmethyl)pyridine” is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Direcciones Futuras
The future directions for “2-Chloro-3-(pyrrolidin-1-ylmethyl)pyridine” and other pyrrolidine compounds involve the design of new compounds with different biological profiles . This can be achieved by exploring the pharmacophore space, manipulating the stereochemistry of the molecule, and increasing the three-dimensional coverage of the compound .
Mecanismo De Acción
Target of Action
It’s known that the pyrrolidine ring, a key structural component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .
Mode of Action
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to exhibit bioactive properties . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Propiedades
IUPAC Name |
2-chloro-3-(pyrrolidin-1-ylmethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c11-10-9(4-3-5-12-10)8-13-6-1-2-7-13/h3-5H,1-2,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWYJQXNCGRDCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C(N=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(pyrrolidin-1-ylmethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




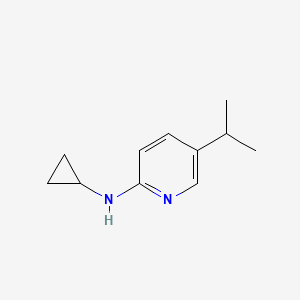
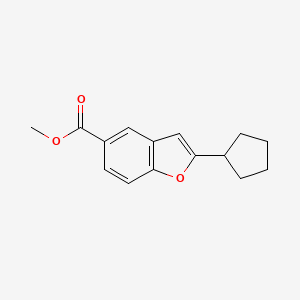
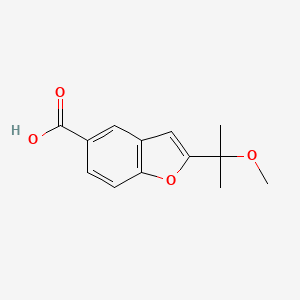
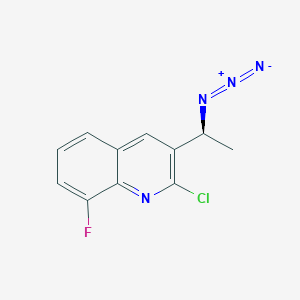
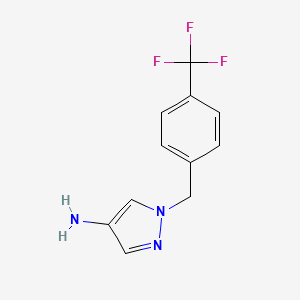
![9,9-Bis[4-(2-oxiranemethyloxyethyloxy)phenyl]fluorene](/img/structure/B1399532.png)




